molecular formula C10H12N2O2 B8542505 N,N-Dimethyl-2-(2-nitrophenyl)ethen-1-amine CAS No. 32991-03-0

N,N-Dimethyl-2-(2-nitrophenyl)ethen-1-amine

Cat. No. B8542505
Key on ui cas rn: 32991-03-0
M. Wt: 192.21 g/mol
InChI Key: WPGQNNNGFHRGPT-UHFFFAOYSA-N
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Patent
US05082976

Procedure details

20 g of β-dimethylamino-2-nitrostyrene, 1 g of CuCl and 300 ml of DMF were initially introduced into a 300 ml autoclave equipped with an aerating stirrer. The autoclave was heated to 50° C. and pressurized to 10 bar with air, and a pressure of 20 bar was then maintained using oxygen. After 2 h, the experiment was discontinued and 87.2% of o-nitrobenzaldehyde was obtained after working-up.
Quantity
20 g
Type
reactant
Reaction Step One
Name
CuCl
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87.2%

Identifiers

REACTION_CXSMILES
CN(C)C=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12].[O:15]=O>Cl[Cu].CN(C=O)C>[N+:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:4]=[O:15])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN(C=CC1=C(C=CC=C1)[N+](=O)[O-])C
Name
CuCl
Quantity
1 g
Type
catalyst
Smiles
Cl[Cu]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an aerating stirrer
TEMPERATURE
Type
TEMPERATURE
Details
a pressure of 20 bar was then maintained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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